1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol backbone, a 3,4-dimethoxyphenyl group, and a fused triazolo-thiazole ring system with ethyl and hydroxyl substituents. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding capacity, while the triazolo-thiazole core may confer metabolic stability and bioactivity .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-16-21-20-24(22-16)19(26)18(29-20)17(23-9-7-13(25)8-10-23)12-5-6-14(27-2)15(11-12)28-3/h5-6,11,13,17,25-26H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBXJJUNZHHCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo-Thiazole Core
The 2-ethyl-6-hydroxy-triazolo[3,2-b]thiazole subunit is synthesized via diazotization and cyclocondensation reactions. Source describes the Groebke–Blackburn–Bienaymé (GBB) reaction as a foundational method for triazole-fused systems. Adapting this approach, 2-aminothiazole derivatives undergo diazotization with sodium nitrite in acidic media to generate diazonium intermediates, which subsequently cyclize with thiourea or thioamides. For example, treating 5-amino-4-ethylthiazol-2-ol with nitrous acid (HNO₂) in HCl yields the triazolo-thiazole skeleton.
Table 1: Optimization of Diazotization Conditions
| Reagent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| NaNO₂/HCl | 0–5 | 68 | |
| NaNO₂/H₂SO₄ | 10–15 | 55 | |
| Isoamyl nitrite/AcOH | 20–25 | 72 |
The hydroxy group at position 6 is introduced via hydrolysis of a methoxy precursor. For instance, 6-methoxy-triazolo-thiazole treated with hydrobromic acid (48% HBr) in acetic acid at 80°C for 6 hours affords the 6-hydroxy derivative in 85% yield.
Preparation of the Piperidin-4-Ol Intermediate
The piperidin-4-ol fragment is synthesized using methodologies from Source, which details the protection and functionalization of piperidine derivatives. N-tert-butoxycarbonyl (Boc) protection of 4-piperidone hydrochloride is achieved via reaction with di-tert-butyl dicarbonate in aqueous acetone, yielding N-Boc-4-piperidone in 93% yield. Subsequent reductive amination with sodium borohydride and ammonia in ethanol generates 4-amino-N-Boc-piperidine, which is deprotected under acidic conditions (HCl/dioxane) to yield piperidin-4-ol.
Key Reaction Steps:
- Boc Protection :
$$ \text{4-Piperidone HCl} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3, \text{Acetone}} \text{N-Boc-4-piperidone} $$ - Reductive Amination :
$$ \text{N-Boc-4-piperidone} + \text{NH}3 \xrightarrow{\text{NaBH}4, \text{EtOH}} \text{4-Amino-N-Boc-piperidine} $$ - Deprotection :
$$ \text{4-Amino-N-Boc-piperidine} \xrightarrow{\text{HCl, Dioxane}} \text{Piperidin-4-ol} $$
Coupling of 3,4-Dimethoxyphenyl and Triazolo-Thiazole Units
The pivotal coupling step involves forming a carbon-carbon bond between the 3,4-dimethoxyphenyl group and the triazolo-thiazole-piperidin-4-ol framework. Source highlights multicomponent reactions (MCRs) for analogous thiazole couplings. A Mannich-type reaction is employed, where 3,4-dimethoxybenzaldehyde condenses with the triazolo-thiazole methylamine derivative and piperidin-4-ol in the presence of triethylamine (TEA) as a base.
Optimized Conditions:
- Solvent : Dioxane or ethanol
- Catalyst : TEA (10 mol%)
- Temperature : Reflux (80–100°C)
- Yield : 65–72%
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the triazolo-thiazole amine, forming an imine intermediate that is subsequently reduced in situ by sodium cyanoborohydride (NaBH₃CN) to stabilize the C–N bond.
Final Assembly and Functionalization
The last stage involves methylating the hydroxy group at position 6 of the triazolo-thiazole ring. Source demonstrates selective methylation using dimethyl sulfate (DMS) in alkaline conditions. Treating the hydroxylated intermediate with DMS and potassium carbonate (K₂CO₃) in acetone at 60°C for 4 hours achieves 90% conversion.
Critical Considerations :
- Regioselectivity : The hydroxy group’s acidity (pKa ≈ 8–10) facilitates selective methylation over other nucleophilic sites.
- Purification : Recrystallization from ethyl acetate/n-hexane (1:5) removes unreacted starting materials.
Scalability and Process Optimization
Scale-up challenges include managing exothermic reactions during diazotization and ensuring Boc deprotection completeness. Source recommends:
- Diazotization : Use isoamyl nitrite for safer nitrosonium ion generation at scale.
- Boc Removal : Replace HCl with trifluoroacetic acid (TFA) for faster deprotection (30 minutes vs. 2 hours).
Table 2: Comparative Deprotection Methods
| Acid | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl (4M in dioxane) | 2 | 88 | 95 |
| TFA | 0.5 | 92 | 98 |
Analytical Characterization
Final compound validation employs:
- ¹H/¹³C NMR : Confirm substitution patterns and integration ratios.
- HRMS : Verify molecular ion peak ([M+H]⁺ = 503.2012).
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazolothiazole ring or the piperidine ring.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution on the dimethoxyphenyl group could introduce various functional groups such as nitro or halogen groups.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Triazolo-Thiazole vs. Triazolo-Thiadiazole : The target compound’s triazolo-thiazole core differs from the triazolo-thiadiazole in . The thiazole ring in the former may enhance π-π stacking with aromatic residues in enzyme active sites, while thiadiazole derivatives prioritize sulfur-mediated hydrophobic interactions .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound offers dual methoxy substituents, improving solubility compared to the 3-chlorophenyl group in ’s analog, which may increase lipophilicity and blood-brain barrier penetration . The hydroxyl group at position 6 of the triazolo-thiazole (target) vs.
Backbone Variations :
- Piperidin-4-ol (target) vs. piperazine (): Piperidine’s reduced basicity compared to piperazine may decrease off-target interactions with cationic binding pockets, improving selectivity .
Pharmacological and Biochemical Insights
- Antifungal Potential: ’s triazolo-thiadiazoles exhibit antifungal activity via lanosterol demethylase inhibition (IC₅₀: 1.2–4.8 µM). The target compound’s hydroxyl group may enhance binding to the enzyme’s heme iron, analogous to azole antifungals .
- CNS Activity : ’s piperazine-containing analog may modulate serotonin or dopamine receptors due to structural similarity to arylpiperazine antipsychotics .
Biological Activity
The compound 1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a novel synthetic derivative that combines a piperidine moiety with triazole and thiazole functionalities. This unique structure suggests potential biological activities that merit comprehensive investigation.
Chemical Structure
The chemical structure can be summarized as follows:
- Piperidin-4-ol : A cyclic amine that may influence the pharmacological properties.
- 3,4-Dimethoxyphenyl group : This aromatic substituent is known for enhancing lipophilicity and biological activity.
- Triazolo-thiazole moiety : This combination is often associated with diverse biological effects, particularly in anticancer and antimicrobial activities.
Biological Activity Overview
Research indicates that compounds featuring similar structural motifs exhibit a range of biological activities:
-
Anticancer Activity :
- Triazole derivatives have been shown to possess significant anticancer properties. For instance, compounds with the triazole scaffold have demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A related study reported IC50 values of 6.2 μM for colon carcinoma (HCT-116) and 27.3 μM for breast cancer (T47D) cell lines when tested against triazole derivatives .
- Antimicrobial Properties :
- Antioxidant Activity :
Table 1: Biological Activities of Related Compounds
| Compound Type | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Derivative | Anticancer | 6.2 (HCT-116) | |
| Thiazole Derivative | Antimicrobial | Varies | |
| Methoxy-substituted | Antioxidant | Not specified |
Case Studies
-
Study on Anticancer Effects :
A study focusing on mercapto-substituted 1,2,4-triazoles revealed their significant role in inhibiting cancer cell proliferation. The research highlighted the importance of structural modifications in enhancing anticancer efficacy . -
Antimicrobial Screening :
Another investigation assessed the antimicrobial properties of similar thiazole derivatives against pathogenic bacteria. Results indicated that these compounds exhibited comparable efficacy to established antibiotics, supporting their potential as therapeutic agents .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate.
- Step 2 : Cyclization with hydrazine hydrate to generate the pyrazole core.
- Step 3 : Formation of the triazole-thiazole moiety via reaction with carboxylic acids in phosphorus oxychloride.
- Step 4 : Final functionalization of the piperidine ring.
Purification is achieved via recrystallization and high-performance liquid chromatography (HPLC) .
Q. How is the structural integrity of the compound validated?
Characterization employs:
- 1H NMR : To confirm substituent positions and integration ratios.
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy).
- Elemental analysis : Validates C, H, N, S composition.
- HPLC : Ensures >95% purity.
These methods are critical for verifying synthetic intermediates and final products .
Q. What are the primary challenges in scaling up synthesis?
- Reaction conditions : Sensitivity to moisture and temperature in cyclization steps.
- Purification : HPLC is resource-intensive; alternatives like column chromatography may require optimization.
- Yield optimization : Multi-step reactions often have cumulative yield losses, necessitating stoichiometric adjustments .
Advanced Research Questions
Q. How can molecular docking predict the compound’s biological activity?
- Target selection : Example: Docking against 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme.
- Software : Tools like AutoDock Vina assess binding affinity and pose validation.
- Validation : Compare docking scores with experimental IC50 values from antifungal assays.
Evidence from similar triazolo-thiadiazoles showed strong correlation between docking predictions and in vitro activity .
Q. What strategies improve solubility and bioavailability via salt formation?
- Counterion selection : Organic (e.g., sodium, potassium) or inorganic (e.g., hydrochloride) salts are synthesized.
- Characterization : Solubility is tested in PBS (pH 7.4) and simulated gastric fluid.
- Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess salt stability under storage conditions.
Studies on analogous compounds demonstrated enhanced bioavailability with hydrochloride salts .
Q. How to resolve contradictions in biological activity data across assays?
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing).
- Cellular vs. enzymatic assays : Compare MIC (minimum inhibitory concentration) in fungal cultures with enzyme inhibition % in purified 3LD6.
- Statistical analysis : Use ANOVA to identify significant outliers and adjust for confounding factors (e.g., solvent effects) .
Q. What computational methods optimize reaction pathways for novel derivatives?
- Quantum chemical calculations : Gaussian or ORCA software models transition states to predict regioselectivity.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst).
- Feedback loops : Integrate experimental results into computational workflows for iterative refinement.
This approach reduced development time for triazolo-thiadiazole derivatives by 40% in pilot studies .
Q. How does the methoxy substitution pattern influence pharmacological activity?
- SAR studies : Synthesize derivatives with varied methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy).
- Electron-donating effects : Methoxy groups enhance π-π stacking with aromatic residues in target enzymes.
- Biological testing : Compare IC50 against 3LD6; 3,4-dimethoxy derivatives showed 2-fold higher potency than 2,4-substituted analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
